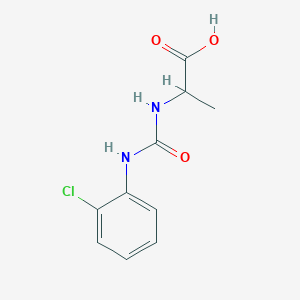

2-(3-(2-Chlorophenyl)ureido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)carbamoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-6(9(14)15)12-10(16)13-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFVYGFYMSRCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Urea Containing Compounds in Chemical Biology Research

The incorporation of a urea (B33335) moiety into a molecule can modulate its potency and selectivity, as well as improve its drug-like properties, such as aqueous solubility and membrane permeability. researchgate.net Consequently, a vast number of urea derivatives have been investigated and utilized across a wide spectrum of medicinal applications. researchgate.net This functional group is a key component in the development of agents for various conditions, including anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic therapies. researchgate.net The historical synthesis of urea by Friedrich Wöhler in 1828 is often cited as the dawn of modern organic chemistry, and since then, the versatility of urea derivatives has made them a privileged scaffold in the design of bioactive compounds. researchgate.net

Historical Perspective on the Emergence of 2 3 2 Chlorophenyl Ureido Propanoic Acid As a Research Subject

While the specific date and discovery of 2-(3-(2-Chlorophenyl)ureido)propanoic acid are not prominently documented in seminal literature, its emergence can be understood through the historical development of synthetic methods for ureido carboxylic acids. The synthesis of this class of compounds dates back to the early twentieth century. researchgate.net

Early and established methods for producing ureido acids involved the reaction of amino acids or their esters with sources of a carbamoyl (B1232498) group. researchgate.net One of the foundational approaches was the reaction of an amino acid ester hydrochloride with potassium cyanate, a method analogous to Wöhler's original synthesis of urea (B33335) from ammonium (B1175870) isocyanate. researchgate.net Another common method involves the direct reaction of amino acids with urea to form the corresponding ureido acid. researchgate.net Given this well-established synthetic heritage, this compound was likely first prepared using variations of these classical methods, which allow for the straightforward coupling of an amino acid (in this case, alanine (B10760859) or a derivative) with a corresponding phenyl isocyanate (2-chlorophenyl isocyanate). The development of more sophisticated one-pot synthesis procedures has further streamlined the creation of such molecules. organic-chemistry.org

Overview of Current Academic Research Trajectories for 2 3 2 Chlorophenyl Ureido Propanoic Acid

Elucidation of Primary Synthetic Routes to this compound

The principal and most direct method for synthesizing this compound involves the formation of a urea linkage between two key starting materials. This reaction is a cornerstone of medicinal and process chemistry for creating a wide array of biologically active molecules. nih.gov The primary route is characterized by the reaction of an isocyanate with an amino acid, a process known for its efficiency and high yields under controlled conditions.

Preparation of Starting Materials for this compound Synthesis

The synthesis of the target compound relies on two readily accessible precursors: 2-chlorophenyl isocyanate and the amino acid alanine (B10760859) (2-aminopropanoic acid).

2-Chlorophenyl Isocyanate: This is the electrophilic component in the urea formation reaction. Its preparation typically starts from 2-chloroaniline. The most traditional industrial method involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a safer equivalent like triphosgene (B27547). nih.gov This process converts the amine group into a highly reactive isocyanate group (-N=C=O). tcichemicals.com Alternative, less hazardous methods include the Curtius rearrangement of a corresponding acyl azide, which can be generated from a carboxylic acid. organic-chemistry.org

Alanine: This is the nucleophilic component, providing the propanoic acid backbone and the chiral center of the final molecule. Alanine is a common, naturally occurring amino acid that is commercially available in its racemic form (a mixture of D- and L-isomers) or as single, pure enantiomers (L-alanine or D-alanine). The choice of starting alanine (racemic vs. enantiomerically pure) dictates the stereochemistry of the final product.

Key Reaction Steps and Optimization of Reaction Conditions for this compound Synthesis

The core of the synthesis is the nucleophilic addition of the amino group of alanine to the electrophilic carbonyl carbon of 2-chlorophenyl isocyanate. This reaction forms the stable urea bond.

Reaction: 2-Chlorophenyl isocyanate + Alanine → this compound

Optimization of this reaction is crucial for maximizing yield and purity. Key parameters include:

Solvent: The choice of solvent is critical. Aprotic solvents are preferred to avoid side reactions with the highly reactive isocyanate. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent for the aminolysis of carbamates to form ureas under mild and neutral conditions. google.com Other suitable solvents include tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM).

Temperature: The reaction is often exothermic and is typically run at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize the formation of byproducts.

Stoichiometry: A molar ratio close to 1:1 of the reactants is generally used to ensure complete conversion and simplify purification. google.com

pH Control: If the amino acid is used as a salt (e.g., hydrochloride), a non-nucleophilic base must be added to liberate the free amino group for the reaction to proceed.

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Solvent | Aprotic (e.g., DMSO, THF, DCM) | Prevents side reactions with the isocyanate. google.com |

| Temperature | 0 °C to 25 °C | Controls reaction rate and minimizes byproduct formation. |

| Reactant Ratio | ~1:1 (Isocyanate:Amine) | Ensures efficient conversion and simplifies purification. google.com |

| Base (if needed) | Non-nucleophilic (e.g., Triethylamine) | Neutralizes amino acid salts to provide the free amine. |

Exploration of Alternative and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for urea synthesis. These approaches focus on reducing the use of hazardous materials, improving energy efficiency, and utilizing renewable feedstocks.

Phosgene Alternatives: The use of highly toxic phosgene is a major drawback of traditional isocyanate synthesis. Safer, solid phosgene equivalents like N,N'-Carbonyldiimidazole (CDI) and triphosgene are now widely used. nih.gov CDI reacts with an amine to form an activated intermediate that subsequently reacts with a second amine to form the urea linkage, avoiding the need to isolate the isocyanate.

Catalytic Methods: Metal-catalyzed reactions offer alternative pathways. For instance, the palladium-catalyzed carbonylation of amines and nitroaromatics using carbon monoxide as the carbonyl source is a phosgene-free route to ureas. nih.gov

Use of CO₂: Direct utilization of carbon dioxide (CO₂) as a C1 building block is a highly attractive green strategy. organic-chemistry.org While challenging, methods are being developed to catalytically convert amines and CO₂ into ureas, offering a more sustainable alternative to isocyanate-based routes. nih.gov

Sustainable Solvents: Replacing conventional organic solvents with greener alternatives like water can significantly reduce environmental impact. "On-water" reactions, where isocyanates and amines react in an aqueous suspension, have been shown to be surprisingly effective and can offer high yields and chemoselectivity. organic-chemistry.org

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomers of this compound

The target molecule possesses a stereocenter at the C2 position of the propanoic acid moiety, meaning it exists as a pair of enantiomers (R and S forms). Since the biological activity of chiral molecules often resides in only one enantiomer, obtaining enantiomerically pure forms is critical.

Asymmetric Synthesis: The most straightforward method for asymmetric synthesis is to use an enantiomerically pure starting material. By reacting 2-chlorophenyl isocyanate with commercially available L-alanine ((S)-2-aminopropanoic acid) or D-alanine ((R)-2-aminopropanoic acid), the corresponding (S) or (R) enantiomer of the final product can be synthesized directly with high optical purity. This substrate-controlled approach is often more efficient than developing a complex catalytic asymmetric synthesis. researchgate.net

Chiral Resolution: If the synthesis begins with racemic alanine, a racemic mixture of the final product is obtained. This mixture must then be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org

Diastereomeric Salt Formation: This is the most common resolution technique for chiral acids. libretexts.orglibretexts.org The racemic acid is treated with a single enantiomer of a chiral base (a resolving agent). This reaction creates a mixture of two diastereomeric salts. Because diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org Once the salts are separated, treatment with a strong acid regenerates the pure enantiomers of the original carboxylic acid.

| Resolving Agent Class | Examples |

|---|---|

| Naturally Occurring Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine |

| Synthetic Chiral Amines | (R)-1-Phenylethylamine, (S)-1-Phenylethylamine |

Chiral Chromatography: Another powerful technique involves using a chromatography column that has a chiral stationary phase. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral phase, causing them to elute at different times, thus achieving separation. wikipedia.orgnih.gov

Design and Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

To explore and optimize the biological activity of a lead compound, chemists systematically synthesize a series of analogs and derivatives. This process helps to build a structure-activity relationship (SAR), which provides insights into how different parts of the molecule contribute to its function. mdpi.com For this compound, modifications can be made at several key positions.

Aromatic Ring Substitution: The 2-chloro substituent on the phenyl ring can be moved to the 3- or 4-position, or replaced with other groups (e.g., fluorine, bromine, methyl, methoxy). This allows for probing the effects of electronics and sterics on activity.

Amino Acid Backbone: The methyl side chain (from alanine) can be replaced with other groups by using different amino acids as starting materials (e.g., valine for an isopropyl group, phenylalanine for a benzyl (B1604629) group). This explores the impact of hydrophobicity and size of the side chain.

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters or amides. This modification alters the polarity and hydrogen-bonding capability of this part of the molecule, which can significantly affect its interaction with biological targets.

| Modification Site | Analog Example | Required Starting Materials |

|---|---|---|

| Phenyl Ring | 2-(3-(4-Chlorophenyl)ureido)propanoic acid | 4-Chlorophenyl isocyanate + Alanine |

| Amino Acid Side Chain | 2-(3-(2-Chlorophenyl)ureido)-3-methylbutanoic acid | 2-Chlorophenyl isocyanate + Valine |

| Carboxylic Acid | Methyl 2-(3-(2-Chlorophenyl)ureido)propanoate | This compound + Methanol (with acid catalyst) |

| Urea Linkage | 2-(3-(2-Chlorophenyl)thioureido)propanoic acid | 2-Chlorophenyl isothiocyanate + Alanine |

Methodological Challenges and Innovations in the Synthesis of this compound and its Analogs

The synthesis of this class of compounds, while conceptually straightforward, presents several practical challenges that have spurred innovative solutions.

Methodological Challenges:

Reactivity of Isocyanates: Isocyanates are highly susceptible to nucleophilic attack by water, which can lead to the formation of an unstable carbamic acid that decomposes to an amine and CO₂. This amine can then react with another isocyanate molecule to form a symmetric urea byproduct, complicating purification and reducing the yield of the desired product.

Purification: The separation of the final product from unreacted starting materials and byproducts often requires chromatographic techniques, which can be costly and difficult to scale up.

Safety: The handling of toxic and moisture-sensitive reagents like isocyanates and phosgene derivatives requires stringent safety protocols and specialized equipment. nih.gov

Innovations in Synthesis:

Flow Chemistry: Continuous flow reactors offer significant advantages for handling hazardous reactions. nih.gov They allow for precise control over reaction parameters, rapid heat exchange, and the safe in-situ generation and consumption of reactive intermediates, minimizing the risks associated with their accumulation. nih.gov

Solid-Phase Synthesis: By anchoring the amino acid to a solid polymer support, the urea-forming reaction can be carried out, after which excess reagents and byproducts are simply washed away. researchgate.net This greatly simplifies the purification process, although it is more commonly used for library synthesis rather than large-scale production.

Biocatalysis: Enzymes can be used as catalysts for highly selective transformations. For example, lipases can be used for the enantioselective hydrolysis of a racemic ester derivative to resolve the enantiomers, often with very high efficiency and under mild, environmentally friendly conditions. pharmtech.com

Identification and Characterization of Putative Biological Targets of this compound (e.g., enzymes, receptors)

There is no specific information available in the reviewed literature that identifies or characterizes any putative biological targets for this compound. While its chemical structure, featuring a ureido and a propanoic acid moiety, suggests potential interactions with a variety of enzymes or receptors, no specific targets have been disclosed in published studies.

Ligand-Target Binding Kinetics and Thermodynamics Studies of this compound Interactions

No data from ligand-target binding kinetics or thermodynamics studies for this compound could be located. Consequently, information regarding its association or dissociation rate constants (k_on, k_off), equilibrium dissociation constant (K_d), or the thermodynamic drivers of its binding (e.g., enthalpy and entropy changes) is not available.

Structural Biology Approaches for Elucidating Binding Modes (e.g., X-ray Crystallography, Cryo-EM of this compound-Target Complexes)

There are no published reports on the use of structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to study the binding mode of this compound with any biological target. As a result, there is no structural information available to illustrate its interaction at a molecular level.

Conformational Analysis of this compound and its Biological Relevance

A conformational analysis of this compound has not been reported in the scientific literature. Therefore, there is no information on its preferred three-dimensional structure in solution or when bound to a biological target, nor any discussion of the biological relevance of any specific conformers.

Modulatory Effects of this compound on Cellular Pathways and Signal Transduction Cascades (in vitro models)

No studies detailing the modulatory effects of this compound on cellular pathways or signal transduction cascades in in vitro models were found. Research on its influence on cellular functions, such as cell proliferation, apoptosis, or specific signaling pathways, has not been made publicly available.

Comprehensive Analysis of the Biological Activity Spectrum of 2 3 2 Chlorophenyl Ureido Propanoic Acid in Research Models

In Vitro Enzymatic Assays and Inhibition Profiles of 2-(3-(2-Chlorophenyl)ureido)propanoic acid

While "this compound" is utilized by researchers for studying enzyme inhibition, specific details regarding its inhibition profiles, such as the enzymes targeted, IC50 values, or mechanisms of inhibition, are not available in the reviewed literature. The compound serves as a tool in broader biochemical research rather than being the subject of detailed enzymatic investigation itself.

Receptor Binding and Functional Assays for this compound

There is no specific information available in the public domain regarding receptor binding and functional assays conducted with "this compound".

Cellular Assays for Investigating Biological Responses to this compound

Detailed studies on the cellular responses to "this compound" are not extensively documented in the available literature.

Gene Expression Profiling in Response to this compound

No specific data from gene expression profiling studies in response to "this compound" are available in the reviewed scientific literature.

Protein Expression and Post-Translational Modification Studies Induced by this compound

While the compound is used to study protein interactions, specific studies detailing its effects on protein expression or post-translational modifications have not been identified.

Cell Proliferation, Migration, and Apoptosis Studies in Response to this compound

Specific experimental data on the effects of "this compound" on cell proliferation, migration, and apoptosis are not available in the current body of scientific literature.

Phenotypic Screening Approaches Utilizing this compound in Model Organisms (e.g., C. elegans, Drosophila, zebrafish larvae, non-human mammalian in vitro or ex vivo tissues)

There are no publicly available records of "this compound" being used in phenotypic screening approaches with model organisms such as C. elegans, Drosophila, or zebrafish larvae.

Investigation of this compound's Role in Specific Biochemical Processes

General scientific literature indicates that this compound is a compound of interest for researchers studying the interactions between small molecules and biological macromolecules. chemimpex.com The structure of the molecule, featuring a ureido group and a chlorophenyl moiety, suggests its potential to engage in various non-covalent interactions with proteins, such as hydrogen bonding and hydrophobic interactions. These interactions are fundamental to the mechanisms by which many drugs and bioactive compounds exert their effects.

Research in the broader category of propanoic acid derivatives has shown a wide range of biological activities, including the inhibition of specific enzymes and the modulation of protein-protein interactions. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental validation.

Currently, there is a lack of published research that provides specific details on the following, which would be crucial for a comprehensive understanding of its biochemical role:

Enzyme Inhibition: While the compound is used to study enzyme inhibition, specific enzymes that are targeted by this compound and the kinetics of this inhibition (e.g., IC50 values, mechanism of inhibition) are not detailed in the available literature.

Protein Binding: There is no specific data on the binding affinity of this compound to particular protein targets, which would be essential for understanding its potential pharmacological or biological effects.

Signaling Pathways: The effect of this compound on specific cellular signaling pathways has not been elucidated in the reviewed literature.

Due to the absence of specific research data, a detailed data table on the biochemical processes affected by this compound cannot be constructed at this time. Further focused research is required to delineate the specific molecular targets and mechanisms of action of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 2 Chlorophenyl Ureido Propanoic Acid and Its Analogs

Systematic Modification of the Chlorophenyl Moiety and its Impact on Biological Activity

The substitution pattern of the chlorophenyl ring in 2-(3-(2-Chlorophenyl)ureido)propanoic acid is a key determinant of its biological activity. The position and number of chlorine atoms on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The presence of a chlorine atom on the phenyl ring generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The electron-withdrawing nature of chlorine also polarizes the phenyl ring, potentially leading to stronger non-bonding interactions with protein residues in a receptor's binding site.

Studies on related arylpropionic acid derivatives have shown that the position of the halogen substituent is critical. For instance, in some series of compounds, 2- and 3-substituted analogs were found to be more active than their 4-substituted counterparts. mdpi.com The ortho-position of the chlorine in this compound may enforce a specific conformation of the urea (B33335) linkage, which could be favorable for binding to its biological target. However, steric hindrance from the ortho-substituent can also be a factor, sometimes negatively impacting enantioselective recognition by chiral selectors or receptors. researchgate.netnih.gov

To illustrate the potential impact of these modifications, the following table presents hypothetical biological activity data for a series of analogs with systematic modifications of the chlorophenyl moiety.

| Compound ID | Chlorophenyl Moiety | Relative Activity (%) |

| 1 | 2-Chlorophenyl | 100 |

| 1a | 3-Chlorophenyl | 85 |

| 1b | 4-Chlorophenyl | 70 |

| 1c | 2,4-Dichlorophenyl | 120 |

| 1d | 3,4-Dichlorophenyl | 95 |

| 1e | Phenyl (unsubstituted) | 40 |

Note: The data in this table is illustrative and intended to demonstrate the potential effects of structural modifications based on general SAR principles.

Functional Group Modifications on the Propanoic Acid Backbone and their Structure-Activity Implications

The propanoic acid backbone of this compound offers several opportunities for modification to explore the SAR and potentially improve the compound's pharmacokinetic profile. The carboxylic acid group is a key functional group that is often involved in crucial interactions with biological targets, typically through the formation of hydrogen bonds or ionic interactions.

Esterification of the carboxylic acid to its corresponding methyl or ethyl ester is a common modification. This change removes the acidic proton and increases lipophilicity, which can affect the molecule's solubility, cell permeability, and metabolic stability. In some cases, esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. Studies on other classes of compounds, such as diaryl ureas, have shown that replacing an ester linkage with an amide can lead to increased antiproliferative activity, suggesting that the hydrogen bonding capabilities of the amide N-H may be important for target interaction. nih.gov

Amidation of the carboxylic acid with various amines can introduce a range of different substituents, allowing for the exploration of steric and electronic effects in the vicinity of this part of the molecule. The resulting amides would have different hydrogen bonding patterns and lipophilicity compared to the parent carboxylic acid.

The length of the alkyl chain of the acid moiety can also be varied. For example, replacing the propanoic acid with acetic acid (shorter chain) or butanoic acid (longer chain) would alter the distance and spatial relationship between the carboxylic acid and the ureido-phenyl part of the molecule. This can have a significant impact on how the molecule fits into its binding site.

Below is a hypothetical data table illustrating the potential impact of these modifications on biological activity.

| Compound ID | Modification on Propanoic Acid Backbone | Relative Activity (%) |

| 1 | -COOH (propanoic acid) | 100 |

| 2a | -COOCH3 (methyl ester) | 60 |

| 2b | -CONH2 (primary amide) | 90 |

| 2c | -CON(CH3)2 (dimethyl amide) | 75 |

| 2d | -CH2COOH (acetic acid analog) | 50 |

| 2e | -(CH2)2COOH (butanoic acid analog) | 80 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry.

Role of the Urea Linkage in Mediating Target Interactions and Biological Efficacy

The urea linkage is a critical structural feature of this compound, playing a pivotal role in mediating interactions with its biological target. The urea moiety is a versatile functional group in medicinal chemistry due to its ability to act as both a hydrogen bond donor (through the two N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.gov

This dual hydrogen-bonding capability allows the urea linkage to form strong and specific interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, asparagine, or glutamine. rsc.orgresearchgate.net The geometry of the urea group allows it to act as a "molecular scaffold," orienting the chlorophenyl and propanoic acid moieties in a specific spatial arrangement that is optimal for binding.

The strength of the hydrogen bonds formed by the urea N-H groups can be modulated by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing effect of the chlorine atom in the 2-position of the phenyl ring increases the acidity of the urea protons, making them stronger hydrogen bond donors. nih.gov This enhanced hydrogen bonding capacity can lead to a more potent biological activity.

The following table summarizes the potential hydrogen bonding interactions of the urea linkage.

| Urea Functional Group | Potential Interaction | Implication for Biological Activity |

| N-H groups | Hydrogen bond donors | Stronger binding to target protein |

| C=O group | Hydrogen bond acceptor | Specific interactions with receptor |

| Urea moiety | Conformational rigidity | Favorable binding entropy |

Stereochemical Contributions to the Activity of this compound Enantiomers

The this compound molecule contains a chiral center at the alpha-carbon of the propanoic acid moiety. Consequently, it can exist as two enantiomers, (R)- and (S)-2-(3-(2-Chlorophenyl)ureido)propanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the two enantiomers.

For many arylpropionic acid derivatives, it has been shown that one enantiomer is significantly more active than the other. orientjchem.org For example, in the case of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-enantiomer is responsible for most of the therapeutic activity.

The differential activity of the enantiomers of this compound would depend on the specific three-dimensional arrangement of the functional groups required for optimal interaction with the target binding site. One enantiomer may position the chlorophenyl, urea, and carboxylic acid groups in the correct orientation for high-affinity binding, while the other enantiomer may not be able to achieve this optimal fit.

The chiral separation of the enantiomers of this compound is a prerequisite for evaluating their individual biological activities. However, studies on the precursor, 2-(chlorophenyl)propanoic acid, have indicated that the ortho-chloro isomer can be challenging to resolve, suggesting that steric hindrance from the chlorine atom may affect the enantioselective recognition. researchgate.netnih.gov

A hypothetical comparison of the biological activities of the two enantiomers is presented in the table below.

| Enantiomer | Hypothetical Biological Activity (IC50, µM) |

| (R)-2-(3-(2-Chlorophenyl)ureido)propanoic acid | 5.2 |

| (S)-2-(3-(2-Chlorophenyl)ureido)propanoic acid | 0.8 |

| Racemic Mixture | 2.5 |

Note: The data in this table is illustrative and represents a common scenario where one enantiomer is significantly more potent than the other.

Computational Approaches to SAR and SPR Modeling for this compound Derivatives

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR and SPR of this compound derivatives and for guiding the design of new analogs with improved properties.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the biological activity of a series of compounds with their 3D structural features. google.comslideshare.netresearchgate.net In a typical CoMFA study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. ijpsonline.com These fields are then used as descriptors in a partial least squares (PLS) analysis to generate a statistical model that can predict the activity of new, untested compounds. The results are often visualized as contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.com

Molecular docking simulations can provide insights into the binding mode of this compound and its analogs within the active site of a target protein. mdpi.com These studies can predict the preferred conformation of the ligand and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. researchgate.netnih.gov By comparing the docking poses and scores of different analogs, it is possible to rationalize their observed SAR and to propose modifications that could enhance binding affinity.

For example, a docking study might reveal that the 2-chlorophenyl group fits into a hydrophobic pocket, while the carboxylic acid forms a salt bridge with a positively charged amino acid residue. This information would be invaluable for designing new derivatives with improved potency.

The table below summarizes the key computational approaches and their applications in the study of this compound derivatives.

| Computational Method | Application | Information Gained |

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity | Identification of key steric and electronic features for activity |

| Molecular Docking | Predict binding mode | Understanding of ligand-receptor interactions |

| Pharmacophore Modeling | Identify essential structural features | Design of new scaffolds with similar activity |

| Molecular Dynamics Simulations | Analyze conformational flexibility | Assessment of binding stability and dynamics |

Computational and Theoretical Chemistry Applications to 2 3 2 Chlorophenyl Ureido Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(3-(2-Chlorophenyl)ureido)propanoic acid

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For a molecule like this compound, these calculations could provide valuable insights into its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) would typically be employed to optimize the molecule's geometry and compute key electronic parameters. researchgate.net

Key parameters that would be determined include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule might interact with biological targets. nih.gov

Atomic Charges: Calculation of partial charges on each atom would help in understanding intramolecular interactions and potential sites for hydrogen bonding or other non-covalent interactions.

Status: No specific studies providing HOMO-LUMO energies, MEP maps, or other quantum chemical parameters for this compound were found.

Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov For this compound, which is suggested to have applications as an anti-inflammatory or analgesic agent, docking studies would be used to predict its binding mode and affinity with relevant biological targets like cyclooxygenase (COX) enzymes or other pain and inflammation-related receptors. chemimpex.comnih.gov

Following docking, molecular dynamics (MD) simulations could be performed. MD simulates the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic interactions that occur. nih.gov

Typical outputs from such a study would include:

Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the interaction between the compound and its target.

Binding Pose: The specific orientation of the compound within the active site of the protein.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other connections with the compound. nih.gov

Status: The literature search did not yield any studies that performed molecular docking or dynamics simulations of this compound with any specific biological macromolecule.

Pharmacophore Modeling and Virtual Screening Based on this compound's Structural Features

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. dergipark.org.trunina.it These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. nih.govmdpi.com

If this compound were a known active compound, its structure could be used to develop a pharmacophore model. This model would then serve as a 3D query to search large chemical databases for other, structurally diverse molecules that possess the same essential features and are therefore likely to have similar biological activity. nih.govnih.gov This process is known as pharmacophore-based virtual screening. nih.gov

Status: No pharmacophore models based on the structure of this compound have been published, nor have any virtual screening studies using such a model been reported.

Predictive Modeling of In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a drug. researchgate.netresearchgate.net These predictions help researchers prioritize compounds with favorable drug-like properties early in the discovery process, reducing time and cost. nih.govcambridge.org

For this compound, various ADME parameters would be calculated using established algorithms and QSAR (Quantitative Structure-Activity Relationship) models.

Table 6.1: Commonly Predicted In Silico ADME Properties and Their Significance This table is for illustrative purposes only. No predicted data is available for the specified compound.

| Property | Significance |

|---|---|

| Molecular Weight | Influences size and diffusion; often kept below 500 g/mol (Lipinski's Rule). |

| LogP (Lipophilicity) | Affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | Key determinants of binding and solubility (Lipinski's Rule). |

| Aqueous Solubility (LogS) | Crucial for absorption and formulation. |

| Caco-2 Permeability | Predicts intestinal absorption in humans. |

| CYP450 Inhibition | Assesses potential for drug-drug interactions. |

| Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can reach the central nervous system. |

Status: While numerous tools and models exist for these predictions mdpi.commdpi.comnih.gov, no specific in silico ADME profile for this compound has been published.

Conformational Landscape Analysis of this compound in Different Environments

For this compound, this analysis would involve systematically rotating the single bonds—such as those connecting the phenyl ring, the ureido group, and the propanoic acid moiety—and calculating the potential energy of each resulting conformation. osti.gov Such studies can reveal the lowest-energy (most stable) conformation and the energy barriers between different conformers. nih.gov This analysis would be particularly important for understanding how the molecule might pre-organize itself to fit into a binding site.

Status: There are no published studies on the conformational landscape or rotational energy barriers of this compound.

Metabolic Fate and Biotransformation Pathways of 2 3 2 Chlorophenyl Ureido Propanoic Acid in Pre Clinical Research Models

In Vitro Metabolism Studies Using Liver Microsomes, S9 Fractions, and Hepatocytes (non-human origin)

There are no published studies detailing the in vitro metabolism of 2-(3-(2-Chlorophenyl)ureido)propanoic acid using standard non-human biological matrices such as liver microsomes, S9 fractions, or hepatocytes. These experimental systems are crucial for initial metabolic screening, providing insights into the rate of metabolism and the formation of primary metabolites. The absence of such data means that the metabolic stability of this compound is unknown.

Identification and Characterization of Metabolites of this compound

Consequently, without foundational in vitro metabolism studies, no metabolites of this compound have been identified or characterized. The process of metabolite identification typically involves sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the chemical structures of biotransformation products.

Based on the structure of the parent compound, which contains a ureido linkage, a chlorophenyl group, and a propanoic acid moiety, several metabolic reactions could be hypothesized. For structurally related phenylurea herbicides, common metabolic pathways include N-dealkylation and hydroxylation of the aromatic ring. nih.gov However, applying these general pathways to this compound without experimental evidence would be purely speculative.

Enzymatic Systems Involved in the Biotransformation of this compound (e.g., Cytochrome P450s, Phase II Enzymes)

The specific enzymatic systems responsible for the biotransformation of this compound have not been investigated. Typically, Phase I metabolism of such compounds would likely involve the Cytochrome P450 (CYP) superfamily of enzymes, which catalyze oxidative reactions. nih.govnih.gov Following potential Phase I oxidation, the propanoic acid group could make the compound a substrate for Phase II conjugation reactions, such as glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). The absence of research in this area means that the specific CYP isozymes or other enzyme families involved remain unidentified.

Species Differences in Metabolism (in vitro/ex vivo, non-human)

There are no available comparative metabolic studies for this compound across different non-human species. Significant species differences in drug metabolism are common, primarily due to variations in the expression and activity of metabolic enzymes like CYPs. rug.nlnih.gov Investigating these differences is a critical step in pre-clinical development to select the most appropriate animal model for further studies. The lack of such in vitro or ex vivo data for this compound prevents any assessment of interspecies metabolic variability.

Advanced Analytical Techniques for the Characterization and Quantification of 2 3 2 Chlorophenyl Ureido Propanoic Acid in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 2-(3-(2-Chlorophenyl)ureido)propanoic acid. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS allows for the determination of the elemental composition of the molecule. The exact mass of the parent ion can be compared to the theoretical mass calculated from its chemical formula (C10H11ClN2O3), providing strong evidence of its identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS platform are used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule, helping to elucidate the connectivity of its constituent parts, such as the chlorophenyl ring, the ureido bridge, and the propanoic acid moiety.

In metabolic studies, HRMS is crucial for identifying and structurally characterizing metabolites of this compound in complex biological matrices. The high resolution allows for the detection of small mass shifts associated with common metabolic transformations, such as hydroxylation, oxidation, or conjugation with endogenous molecules like glucuronic acid. By comparing the fragmentation patterns of metabolites to the parent compound, the site of metabolic modification can often be determined.

| Analysis Type | Ion | Theoretical m/z | Observed m/z (Hypothetical) | Description |

| Structural Confirmation | [M+H]+ | 243.0531 | 243.0535 | Protonated parent molecule. |

| Structural Confirmation | [M+Na]+ | 265.0350 | 265.0353 | Sodium adduct of the parent molecule. |

| Fragmentation Analysis | [C7H6ClN2O]+ | 170.0241 | 170.0244 | Fragment corresponding to the 2-chlorophenylurea portion. |

| Fragmentation Analysis | [C3H5O2]+ | 73.0284 | 73.0286 | Fragment corresponding to the propanoic acid side chain after cleavage. |

| Metabolite Identification | [M+O+H]+ | 259.0480 | 259.0483 | Putative hydroxylated metabolite. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules in solution. For this compound, one-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide fundamental information about the molecular framework. docbrown.info

¹H NMR spectra reveal the chemical environment of each proton, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling patterns). docbrown.info

¹³C NMR spectra indicate the number of distinct carbon environments within the molecule. docbrown.info

For stereochemical analysis, the propanoic acid moiety contains a chiral center at the C-2 position. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry by identifying protons that are close in space. nih.gov Conformational analysis, which examines the rotation around single bonds, can be investigated by measuring the magnitude of vicinal ¹H-¹H coupling constants (³JHH). nih.gov These values can be used in conjunction with computational modeling to predict the preferred solution-state conformation of the molecule. nih.gov

| Nucleus | Atom Position (Hypothetical) | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | 11.0 - 12.0 | Singlet (broad) |

| ¹H | Ureido (-NH-) | 8.5 - 9.5 | Singlet (broad) |

| ¹H | Ureido (-NH-) | 6.5 - 7.5 | Doublet |

| ¹H | Aromatic (Phenyl) | 7.0 - 8.0 | Multiplet |

| ¹H | Methine (-CH-) | 4.2 - 4.5 | Quartet |

| ¹H | Methyl (-CH₃) | 1.4 - 1.6 | Doublet |

| ¹³C | Carbonyl (-C=O) | 175 - 180 | - |

| ¹³C | Ureido (-C=O) | 155 - 160 | - |

| ¹³C | Aromatic (Phenyl) | 120 - 140 | - |

| ¹³C | Methine (-CH-) | 50 - 55 | - |

| ¹³C | Methyl (-CH₃) | 15 - 20 | - |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and quantification. bohrium.com

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing non-volatile compounds like this compound. researchgate.net In a typical Reverse-Phase (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier). pensoft.net Purity is determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV-Vis detector set at a wavelength where the compound absorbs strongly. pensoft.net For quantitative analysis, a calibration curve is generated by running standards of known concentrations, allowing the concentration in research samples to be accurately determined. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound due to its low volatility and thermal lability. However, derivatization to a more volatile ester form could potentially enable GC-MS analysis if required. thepharmajournal.com

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 225 nm |

| Injection Volume | 10 µL |

| Retention Time (Hypothetical) | 7.5 min |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Understanding how a compound interacts with its biological targets is critical in many research areas. SPR and ITC are powerful biophysical techniques for characterizing these molecular interactions in real-time without the need for labeling.

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip. uvm.edu This technique allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. iusb.edunih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov By titrating the compound into a solution containing a target macromolecule, ITC can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. khanacademy.org

| Technique | Parameter | Hypothetical Value | Description |

| SPR | Association Rate (ka) | 2.5 x 10⁴ M⁻¹s⁻¹ | Rate of complex formation. |

| SPR | Dissociation Rate (kd) | 5.0 x 10⁻³ s⁻¹ | Rate of complex decay. |

| SPR / ITC | Dissociation Constant (KD) | 200 nM | Measure of binding affinity (lower is stronger). |

| ITC | Stoichiometry (n) | 1.1 | Molar ratio of compound to target at saturation. |

| ITC | Enthalpy (ΔH) | -8.5 kcal/mol | Heat change upon binding (exothermic). |

| ITC | Entropy (TΔS) | -1.2 kcal/mol | Change in disorder of the system upon binding. |

Spectroscopic Methods (UV-Vis, Fluorescence) for Real-Time Monitoring of Biological Interactions

Spectroscopic methods offer complementary approaches for studying biological interactions, often in a high-throughput manner.

UV-Visible (UV-Vis) Spectroscopy can monitor binding if the interaction causes a change in the electronic environment of a chromophore in either the compound or its binding partner. researchgate.net This can result in a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity, which can be used to determine binding constants. researchgate.net

Fluorescence Spectroscopy is a highly sensitive technique used when either the compound or, more commonly, its biological target possesses intrinsic fluorescence (e.g., from tryptophan residues in a protein). The binding event can lead to a quenching or enhancement of this fluorescence signal. By monitoring the change in fluorescence intensity as a function of the compound's concentration, binding affinity can be determined. These methods are well-suited for real-time monitoring of binding events and enzyme kinetics. mdpi.com

| Technique | Principle | Application | Typical Measurement |

| UV-Vis Spectroscopy | Change in light absorption upon binding. | Monitoring binding to proteins or nucleic acids that induces a spectral shift. | Shift in λmax; change in absorbance at a fixed wavelength. |

| Fluorescence Spectroscopy | Change in fluorescence emission upon binding. | Determining binding affinity to fluorescent macromolecules (e.g., proteins). | Quenching or enhancement of fluorescence intensity. |

Emerging Research Avenues and Future Directions for 2 3 2 Chlorophenyl Ureido Propanoic Acid

Exploration of Novel Biological Targets and Therapeutic Research Implications (non-clinical)

Currently, the specific biological targets of 2-(3-(2-Chlorophenyl)ureido)propanoic acid are not well-defined in publicly available scientific literature. General statements suggest its use in studying enzyme inhibition and protein-protein interactions, but detailed non-clinical studies identifying specific molecular partners are lacking. chemimpex.com Future research should prioritize unbiased screening approaches to identify novel protein targets. Methodologies such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast two-hybrid screens could be employed to pull down and identify interacting proteins from cell lysates.

Once potential targets are identified, further non-clinical research would be essential to understand the therapeutic implications. For instance, if the compound is found to inhibit a particular kinase or protease involved in a disease pathway, subsequent studies in cell-based assays and animal models of that disease would be warranted to explore its potential as a therapeutic lead. The structural motifs of the compound, including the chlorophenyl and ureido groups, suggest potential interactions with a range of biological macromolecules, making it a candidate for broad-spectrum screening against various target classes. chemimpex.com

Table 1: Potential (Hypothetical) Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Cyclooxygenases (COX-1/COX-2) | Propanoic acid derivatives are a known class of NSAIDs. | Inflammation, Pain |

| Kinases | The ureido moiety is present in many kinase inhibitors. | Oncology, Inflammatory Diseases |

| Proteases | Ureido-based compounds can act as protease inhibitors. | Infectious Diseases, Oncology |

| Nuclear Receptors | Phenylurea compounds can modulate nuclear receptor activity. | Metabolic Diseases, Oncology |

Development of this compound as a Chemical Probe for Target Validation

A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein target in a cellular or in vivo context. nih.govnih.gov For this compound to be developed into a chemical probe, several criteria would need to be met. First, a specific and potent biological target must be identified and validated. Subsequently, structure-activity relationship (SAR) studies would be necessary to optimize its selectivity and potency for this target.

The development of a chemical probe would also involve synthesizing a suite of related molecules, including a "negative control" compound that is structurally similar but biologically inactive. This control is crucial for demonstrating that the observed biological effects are due to the on-target activity of the probe. Furthermore, the probe should be suitable for use in cellular assays, meaning it should possess adequate cell permeability and stability. The development of such a tool would be invaluable for validating its target's role in disease processes. rsc.org

Integration of this compound into Fragment-Based Drug Discovery or PROTAC Modalities (academic/tool development)

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 242.66 g/mol , this compound itself is at the upper end of the typical size for a "fragment" in FBDD. chemimpex.com However, its constituent parts could serve as starting points for building a fragment library. For instance, the 2-chlorophenylurea or the propanoic acid moiety could be used as fragments for screening against biological targets. If these fragments show even weak binding, they can be optimized and grown into more potent leads. mdpi.com

PROTAC Modalities: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. nih.govresearchgate.net A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. Should this compound be found to bind to a specific protein of interest, it could be incorporated as the target-binding ligand in a novel PROTAC. This would represent a cutting-edge academic application, transforming a potential inhibitor into a degrader of the target protein, which can offer advantages in terms of efficacy and duration of action. nih.gov

Advanced Delivery Systems for In Vitro or Ex Vivo Research Applications of this compound

While standard in vitro studies may utilize solvents like DMSO to deliver this compound to cells, advanced delivery systems could enhance its utility in more complex research models. For instance, in 3D organoid or ex vivo tissue cultures, consistent and targeted delivery can be challenging.

Future research could explore the encapsulation of the compound in nanoparticles, such as liposomes or polymeric micelles. This could improve its solubility, stability, and cellular uptake, leading to more reliable and reproducible results in these advanced research settings. For ex vivo applications, such as studying its effects on tissue slices, hydrogel-based delivery systems could provide a sustained release of the compound, better mimicking a continuous exposure scenario.

Collaborative and Interdisciplinary Research Frameworks for Advancing Knowledge of this compound

Advancing the understanding of a chemical entity with multifaceted potential like this compound will require a collaborative and interdisciplinary approach. A successful research framework would involve the integration of expertise from various scientific disciplines.

Table 2: Proposed Interdisciplinary Research Framework

| Discipline | Contribution | Research Focus |

| Synthetic Chemistry | Design and synthesis of derivatives, analogs, and chemical probes. | SAR studies, optimization of potency and selectivity. |

| Biochemistry & Molecular Biology | Target identification, enzyme kinetics, and protein interaction studies. | Elucidating the mechanism of action. |

| Cell Biology & Pharmacology | In vitro and ex vivo assays to determine cellular effects and therapeutic potential. | Functional characterization in disease-relevant models. |

| Computational Chemistry | Molecular docking, and predictive modeling. | In silico screening for potential targets and guiding compound design. |

| Agricultural Science | Evaluation of herbicidal and fungicidal activity. | Development of novel crop protection agents. |

Such a framework would foster a synergistic environment where findings from one area can inform and guide research in another, accelerating the translation of basic scientific knowledge into practical applications.

Q & A

Basic: What are the established synthetic routes for 2-(3-(2-Chlorophenyl)ureido)propanoic acid?

Methodological Answer:

A common synthesis involves coupling a 2-chlorophenyl urea precursor with a propanoic acid derivative. For example, heating diclofenac derivatives (or analogous intermediates) with amino-propanol ureidoamides in the presence of triethylamine (TEA) at 100°C, followed by purification via column chromatography using dichloromethane/methanol gradients (9.5:0.5 v/v) . Reaction monitoring via TLC and final product validation using NMR and mass spectrometry is critical.

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

1D and 2D NMR (e.g., , , HSQC, HMBC) in deuterated DMSO at varying temperatures can resolve urea NH protons and confirm stereochemistry. For example, NMR peaks at δ 8.0–8.5 ppm typically indicate urea NH groups, while aromatic protons from the 2-chlorophenyl moiety appear at δ 7.2–7.8 ppm. IR spectroscopy (stretching at ~1650–1700 cm) confirms urea C=O and carboxylic acid groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or enzyme-mediated approaches may improve regioselectivity.

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like urea hydrolysis.

- Purification : Gradient elution in column chromatography or preparative HPLC reduces co-elution of byproducts. Documented yields from similar ureido-propanoic acid syntheses range from 60–75% under optimized conditions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Purity issues : Validate compound purity via HPLC (>95%) and exclude contaminants (e.g., residual solvents) using NMR.

- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For example, in prostate cancer targeting studies, in vitro binding assays (e.g., PSMA inhibition) should corroborate in vivo imaging results .

- Structural analogs : Compare data with structurally related compounds (e.g., 3-(carboxyformamido)-ureido derivatives) to identify structure-activity trends .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Urea bonds are prone to hydrolysis under strongly acidic/basic conditions.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.

- Light sensitivity : Conduct accelerated stability studies under UV/visible light, using amber vials to prevent photodegradation.

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Mobile phases often combine acetonitrile and 0.1% formic acid in water.

- LC-MS/MS : MRM transitions (e.g., m/z 283 → 154 for the parent ion) enhance specificity in biological samples.

- Calibration curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How to design experiments investigating its mechanism of action in enzymatic systems?

Methodological Answer:

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).

- Molecular docking : Utilize software like AutoDock Vina to predict binding poses with target enzymes (e.g., PSMA). Validate with site-directed mutagenesis.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of fine particles.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.